(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone
Description
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a methanone derivative featuring two distinct heterocyclic substituents: a 3-aminoazetidine group and a 5-fluoropyridin-3-yl group. The 5-fluoropyridine group contributes aromaticity and electron-withdrawing properties due to the fluorine substituent.
Properties
Molecular Formula |
C9H10FN3O |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3-aminoazetidin-1-yl)-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C9H10FN3O/c10-7-1-6(2-12-3-7)9(14)13-4-8(11)5-13/h1-3,8H,4-5,11H2 |
InChI Key |
ICEKINAPVUVHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions using fluorinated pyridine derivatives.
Coupling Reactions: The final step involves coupling the azetidine ring with the fluoropyridine moiety under specific reaction conditions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability
Thermal decomposition behavior is a critical parameter for assessing compound stability. Two structurally related methanone derivatives, di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole), exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively . These high values are attributed to extensive hydrogen-bonding networks stabilizing their crystal lattices. In contrast, (3-aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone likely has fewer hydrogen-bond donors (only the amino group in azetidine), which may result in lower thermal stability. The fluorine atom on pyridine could enhance intermolecular dipole interactions, but its impact on thermal resilience remains speculative without direct data.
Crystallographic Properties
However, Compound 4 (orthorhombic space group Pbc2₁, density: 1.675 g·cm⁻³) from the evidence serves as a reference for methanone derivatives . The target’s crystallization behavior may resemble that of other methanones, which often form colorless crystals from reaction mother liquors. Structural analysis of such compounds typically employs SHELX software for refinement, as highlighted in crystallographic studies .
Substituent Effects
- Azetidine vs. Tetrazole/Pyrazole Groups: The 3-aminoazetidine group in the target compound differs from tetrazole or pyrazole rings in analogs (e.g., compounds 7a and 7b in ) .
- Fluoropyridine vs. Cyanothiophene/Carboxylate: The 5-fluoropyridine group contrasts with electron-deficient substituents like cyanothiophene (7a) or carboxylate (7b) . Fluorine’s electronegativity may modulate the methanone’s electron distribution differently, influencing solubility or intermolecular interactions.
Data Table: Comparison of Methanone Derivatives
Structural-Activity Considerations
For example, side-chain length in cannabinoids directly correlates with receptor affinity . By analogy, the azetidine and fluoropyridine groups in the target compound may influence bioactivity or material properties through steric effects, hydrogen bonding, or electronic interactions.
Biological Activity
(3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 192.21 g/mol
- CAS Number : 1341865-38-0
The biological activity of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Aurora Kinase Inhibition : Research indicates that compounds similar to (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone can inhibit Aurora kinases, which are critical for cell division and have been implicated in cancer progression .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanisms may involve apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone:
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone against breast cancer cells demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell cycle distribution and confirmed G2/M phase arrest.
Case Study 2: Inhibition of Pro-inflammatory Cytokines
In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a marked reduction in TNF-alpha and IL-6 production, suggesting potential anti-inflammatory properties.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with (3-Aminoazetidin-1-yl)(5-fluoropyridin-3-yl)methanone. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- In Vivo Studies : Animal model studies to evaluate pharmacokinetics, bioavailability, and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Optimization of the compound's structure to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
